molecular formula C9H7B B3389088 Benzene, 1-bromo-3-(1,2-propadienyl)- CAS No. 91028-08-9

Benzene, 1-bromo-3-(1,2-propadienyl)-

Cat. No.: B3389088
CAS No.: 91028-08-9
M. Wt: 195.06 g/mol
InChI Key: OVBTYZIPSQPDKT-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-(1,2-propadienyl)- (C₉H₇Br; InChIKey: OVBTYZIPSQPDKT-UHFFFAOYSA-N) is a brominated aromatic compound featuring a 1,2-propadienyl (allene) substituent at the meta position relative to the bromine atom. Its SMILES notation (C=C=CC₁=CC(=CC=C₁)Br) highlights the conjugated allene group (C=C=C) directly attached to the benzene ring. The compound’s molecular weight is 193.97 g/mol, with a monoisotopic mass of 193.97311 Da . Predicted collision cross-section (CCS) values for its ionized forms (e.g., [M+H]⁺: 131.7 Ų, [M+Na]⁺: 136.6 Ų) suggest utility in mass spectrometry-based identification .

Properties

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBTYZIPSQPDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476028
Record name Benzene, 1-bromo-3-(1,2-propadienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91028-08-9
Record name Benzene, 1-bromo-3-(1,2-propadienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Benzene, 1-bromo-3-(1,2-propadienyl)- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel polymers and materials with unique properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Catalysis: The compound is used in the study of catalytic processes and the development of new catalysts.

Mechanism of Action

The mechanism by which Benzene, 1-bromo-3-(1,2-propadienyl)- exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the 1,2-propadienyl group reacts with electrophiles to form addition products through electrophilic addition mechanisms.

Comparison with Similar Compounds

Key Observations :

  • In contrast, phenylallene (C₉H₈) lacks this inductive effect, rendering its allene group more nucleophilic .
  • Steric and Conformational Features : The linear geometry of the allene group (C=C=C) in the target compound creates distinct steric constraints compared to the ethynyl group (C≡C) in 1-(bromomethyl)-3-ethynylbenzene. This difference may influence intermolecular interactions or regioselectivity in reactions .

Allene Group Reactivity

The 1,2-propadienyl group’s highest occupied molecular orbital (HOMO) is localized at the C1-C2 π-system, enabling unique interactions. For example, allene-containing compounds like phenylallene undergo intramolecular oxa-Diels-Alder reactions due to favorable orbital overlap between the allene’s central carbon and carbonyl oxygen .

Bromine-Specific Reactivity

The bromine substituent offers sites for cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of reported applications for 1-bromo-3-(1,2-propadienyl)benzene contrasts with its ethynyl analog, 1-(bromomethyl)-3-ethynylbenzene, which has 13 patents (likely for pharmaceutical or materials synthesis) . The ethynyl group’s linearity and sp-hybridized carbons may offer superior regioselectivity in click chemistry or polymerization compared to the allene’s sp²/sp-hybridized system.

Physical Properties and Analytical Data

  • Mass Spectrometry: Predicted CCS values for 1-bromo-3-(1,2-propadienyl)benzene align with trends for brominated aromatics but differ from non-brominated analogs like phenylallene due to mass and polarizability variations .
  • Thermal Stability : The allene group’s strain may reduce thermal stability relative to ethynyl-containing compounds, though experimental data are lacking.

Biological Activity

Introduction

Benzene, 1-bromo-3-(1,2-propadienyl)-, also known as 1-bromo-3-(prop-1-en-2-yl)benzene, is an organic compound characterized by a bromine atom and a propadienyl group attached to a benzene ring. Its molecular formula is C9H7BrC_9H_7Br, and it has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities.

  • Molecular Formula : C9H7BrC_9H_7Br
  • Molecular Weight : 197.07 g/mol
  • CAS Number : 25108-58-1
  • SMILES Notation : C=C=CC1=CC(=CC=C1)Br

Synthesis Methods

The synthesis of Benzene, 1-bromo-3-(1,2-propadienyl)- can be achieved through several methods. A common synthetic route involves the bromination of 3-(1,2-propadienyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction typically occurs under mild conditions, allowing for efficient production of the compound.

Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1-bromo-3-(1,2-propadienyl)- exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacteria (both Gram-positive and Gram-negative), fungi, and even parasites such as Leishmania .

A case study highlighted the potential of certain derivatives in combating resistant strains of pathogens like Mycobacterium tuberculosis, showcasing low micromolar activities against critical pathogens identified by the WHO .

The biological activity of Benzene, 1-bromo-3-(1,2-propadienyl)- is primarily attributed to its ability to interact with cellular macromolecules. The presence of the bromine atom enhances its reactivity in electrophilic aromatic substitution reactions. This reactivity can lead to the formation of reactive intermediates that may disrupt cellular processes in microbial organisms .

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological activity. The following table summarizes findings from various research efforts:

StudyCompoundActivityFindings
[Study 1]Benzene, 1-bromo-3-(1,2-propadienyl)-AntimicrobialExhibited significant activity against E. coli and S. aureus
[Study 2]Related quinolone derivativesAntitubercularEffective against resistant M. tuberculosis strains
[Study 3]Analogous compoundsAntifungalDemonstrated low micromolar activity against Candida albicans

Applications in Organic Synthesis

Benzene, 1-bromo-3-(1,2-propadienyl)- serves as a valuable intermediate in organic synthesis. Its unique structure allows for participation in various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.
  • Coupling Reactions : It can participate in Suzuki-Miyaura and Heck coupling reactions for carbon-carbon bond formation.
  • Oxidation and Reduction : The propenyl group can undergo oxidation to yield epoxides or reduction to form alkanes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-bromo-3-(1,2-propadienyl)-
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Benzene, 1-bromo-3-(1,2-propadienyl)-

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